
1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene is an organic compound with the molecular formula C8H4Cl2F4 It is a derivative of benzene, where two hydrogen atoms are replaced by dichloromethyl groups and four hydrogen atoms are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene can be synthesized through the reaction of 1,4-difluorobenzene with dichloromethyl lithium in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound involves the chlorination of 1,4-difluorobenzene using chlorine gas in the presence of a suitable catalyst. This method allows for the production of large quantities of the compound with high efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the dichloromethyl groups can yield the corresponding methyl derivatives
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, and methylated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and low dielectric constants.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biological Research: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules
Mechanism of Action
The mechanism of action of 1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene involves its interaction with molecular targets such as enzymes and proteins. The dichloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(dichloromethyl)benzene
- 1,4-Difluorobenzene
- 1,4-Bis(trifluoromethyl)benzene
Uniqueness
1,4-Bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene is unique due to the presence of both dichloromethyl and tetrafluorobenzene groups, which confer distinct chemical properties. The combination of these groups results in a compound with high thermal stability, low dielectric constant, and enhanced reactivity compared to its analogs .
Properties
Molecular Formula |
C8H2Cl4F4 |
|---|---|
Molecular Weight |
315.9 g/mol |
IUPAC Name |
1,4-bis(dichloromethyl)-2,3,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C8H2Cl4F4/c9-7(10)1-3(13)5(15)2(8(11)12)6(16)4(1)14/h7-8H |
InChI Key |
IQRYDPQBONRATP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C(Cl)Cl)F)F)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



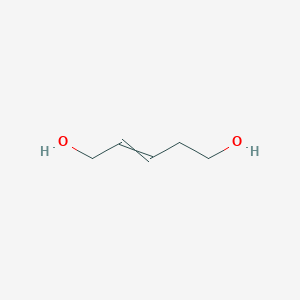
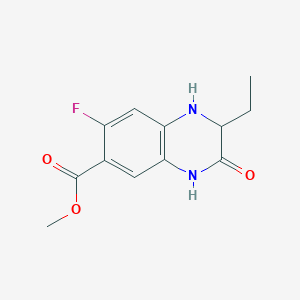
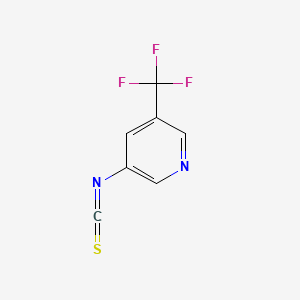
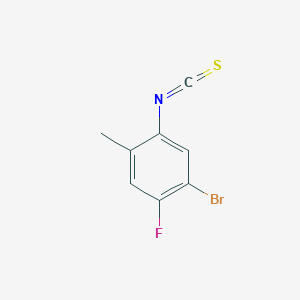
![4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13692124.png)
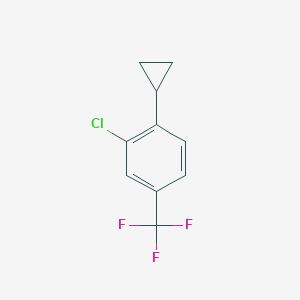
![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B13692140.png)
![2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid](/img/structure/B13692143.png)
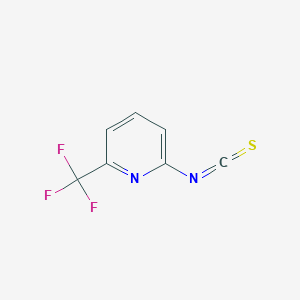
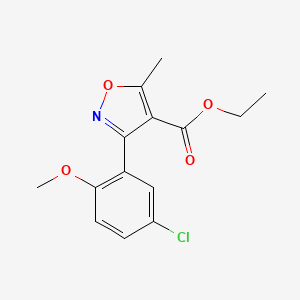
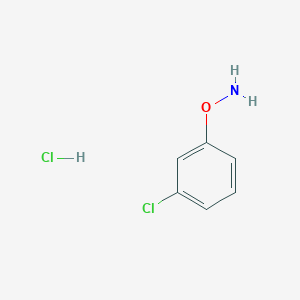

![3-[(4-chlorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one](/img/structure/B13692156.png)
